N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide

Description

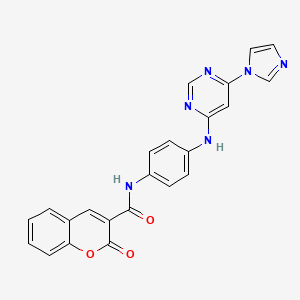

N-(4-((6-(1H-Imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic small molecule characterized by a hybrid structure combining a chromene carboxamide core, a phenyl linker, and a pyrimidine-imidazole substituent. The chromene moiety (2-oxo-2H-chromene) is a bicyclic system known for its role in modulating kinase activity and redox pathways, while the pyrimidine-imidazole segment is a heterocyclic motif frequently employed in targeting nucleotide-binding domains of enzymes such as kinases or transporters.

Properties

IUPAC Name |

N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N6O3/c30-22(18-11-15-3-1-2-4-19(15)32-23(18)31)28-17-7-5-16(6-8-17)27-20-12-21(26-13-25-20)29-10-9-24-14-29/h1-14H,(H,28,30)(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQQJFFGFJPNOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)NC4=CC(=NC=N4)N5C=CN=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological mechanisms, and various studies that highlight its efficacy against different biological targets.

Synthesis

The synthesis of this compound typically involves several multi-step organic reactions, including the formation of imidazole and pyrimidine rings, followed by coupling reactions to create the core structure. The final product is often purified using chromatographic techniques to ensure high yield and purity. The following table summarizes key synthetic routes:

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Ring Formation | Imidazole derivatives | Controlled temperature |

| 2 | Coupling | Pyrimidine intermediates | Solvent-based reactions |

| 3 | Acylation | Carboxylic acid derivatives | Acidic conditions |

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study demonstrated that imidazole-containing compounds showed potent activity against various cancer cell lines, including ovarian carcinoma and breast cancer cells, with IC50 values in the nanomolar range .

Case Study:

A specific investigation into a related compound revealed an IC50 of 0.5 µM against A2780 ovarian cancer cells, showcasing its potential as a therapeutic agent .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Research has shown that derivatives with imidazole and pyrimidine moieties demonstrate activity against both Gram-positive and Gram-negative bacteria. For example, compounds were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Table: Antimicrobial Efficacy

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cell proliferation and apoptosis. The compound may inhibit key signaling pathways that are crucial for tumor growth and survival .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. The structural components, particularly the imidazole and pyrimidine moieties, contribute to its ability to inhibit tumor growth. For instance:

- Mechanism of Action : The compound may exert its anticancer effects by inducing apoptosis in cancer cells and inhibiting key signaling pathways involved in cell proliferation.

- Case Studies : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, including breast and colon cancer cells. For example, one study reported an IC50 value indicating effective inhibition of growth in MCF-7 breast cancer cells compared to standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial cell membranes or inhibit vital bacterial enzymes.

- Activity Spectrum : Research indicates that the compound exhibits activity against both Gram-positive and Gram-negative bacteria, with particular efficacy noted against strains resistant to conventional antibiotics .

- Mechanism : The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Neurological Disorders

The potential neuroprotective effects of N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide have been explored in the context of neurological disorders such as epilepsy.

- Anticonvulsant Activity : Preliminary studies suggest that the compound may possess anticonvulsant properties, providing a basis for further investigation into its use in treating seizure disorders .

Chemical Reactions Analysis

Key Chemical Reactions

The compound participates in several reaction types, influenced by its heterocyclic structure and functional groups:

Amide Bond Formation

The carboxamide group undergoes hydrolysis, yielding the corresponding carboxylic acid under acidic or basic conditions.

Heterocyclic Ring Modifications

-

Pyrimidine Reactivity : The pyrimidine ring can undergo alkylation, acylation, or nucleophilic substitution, depending on the substituent’s position and steric hindrance .

-

Imidazole Reactivity : The imidazole ring may participate in electrophilic substitution or metal coordination reactions, influenced by its aromaticity and nitrogen lone pairs.

Solvent-Dependent Reactions

The solvent choice significantly impacts reaction outcomes:

-

Polar aprotic solvents (e.g., DMF, DMSO): Facilitate nucleophilic attacks and coupling reactions.

-

Nonpolar solvents (e.g., DCM, THF): Optimize amide bond formation and reduce side reactions.

Analytical Characterization

Structural and purity analysis employs advanced techniques:

Mechanistic Insights

The compound’s reactivity is governed by:

-

Electron distribution : The chromene’s oxygen atom and the pyrimidine-imidazole system influence nucleophilicity and electrophilicity .

-

Steric effects : Bulky substituents (e.g., phenyl groups) hinder certain reaction pathways, directing reactivity to less hindered sites.

-

Thermal stability : The chromene-pyrimidine linkage exhibits moderate stability under standard reaction conditions but decomposes at high temperatures.

Comparison with Similar Compounds

Structural Similarities :

Key Differences :

- Core Scaffold : The urea derivative replaces the chromene carboxamide with a urea linker, reducing steric bulk and altering hydrogen-bonding capacity.

- Potency : Urea derivatives in exhibit IC50 values <100 nM for MCT4 inhibition in vitro, while data for the chromene carboxamide variant remains undisclosed in public domains.

- Selectivity : Urea derivatives show cross-reactivity with MCT1 (IC50 ~250 nM), whereas the chromene carboxamide’s selectivity profile is uncharacterized .

Pyrimidine-Based Compounds with Trifluoromethyl Substitutions

Structural Similarities :

Key Differences :

- Functional Groups : ’s compound incorporates trifluoromethyl groups and a diazaspiro system, enhancing metabolic stability but reducing solubility.

- Targets : The diazaspiro-pyrimidine in targets undisclosed kinases or GPCRs, whereas the chromene carboxamide is hypothesized to inhibit MCT4 or kinases like CDK2/4 .

- Pharmacokinetics : Trifluoromethyl groups in improve blood-brain barrier penetration, a feature absent in the chromene carboxamide due to its polar carboxamide group .

Data Tables

Table 1. Structural and Functional Comparison

Discussion and Limitations

The chromene carboxamide’s novelty limits direct comparative data, necessitating extrapolation from structural analogs. While urea derivatives () provide a benchmark for MCT4 inhibition, the chromene carboxamide’s carboxamide group may enhance binding affinity to kinases like CDKs, a hypothesis requiring validation. ’s compounds highlight trade-offs between lipophilicity and target engagement, suggesting the chromene carboxamide’s moderate LogP could balance solubility and membrane permeability.

Critical Gaps :

- No peer-reviewed studies specifically address the chromene carboxamide’s mechanism or efficacy.

- Patent disclosures (primary sources) lack detailed biochemical or preclinical data .

Q & A

Q. What are the recommended methods for synthesizing this compound with high purity?

Methodological Answer:

- Step 1: Couple 6-(1H-imidazol-1-yl)pyrimidin-4-amine with a 4-aminophenyl intermediate using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmosphere .

- Step 2: Form the chromene ring via cyclization of the coumarin precursor under acidic conditions (e.g., H2SO4/EtOH).

- Optimization: Use HPLC to monitor reaction progress (>98% purity threshold) .

- Purification: Employ column chromatography (silica gel, gradient elution) or recrystallization (DMSO/EtOH). Confirm purity via HPLC (e.g., 98.67% achieved in analogous syntheses) .

Q. Which analytical techniques are critical for structural and purity characterization?

Methodological Answer:

- 1H NMR (400 MHz, DMSO-d6): Identify imidazole (δ 11.55 ppm) and pyrimidine (δ 8.63 ppm) protons .

- LCMS/HRMS: Verify molecular ion ([M+H]+) and fragmentation patterns.

- HPLC: Quantify purity using reverse-phase C18 columns (e.g., 98.37% LCMS purity) .

- Elemental Analysis: Confirm C, H, N composition (±0.4% theoretical values).

Q. How should researchers assess solubility and stability for in vitro assays?

Methodological Answer:

- Solubility Profiling: Test in DMSO (stock solution) and aqueous buffers (pH 1–10) using UV-Vis spectroscopy (λmax ~300–350 nm) .

- Stability Studies: Conduct accelerated degradation tests (40°C, 75% RH for 4 weeks) with HPLC monitoring.

- Lipophilicity (logP): Estimate via shake-flask method; note that the trifluoromethyl group enhances metabolic stability in related compounds .

Advanced Research Questions

Q. What strategies identify biological targets and binding mechanisms?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics with immobilized proteins (e.g., kinases) .

- Chemoproteomics: Use clickable probes for pull-down assays followed by LC-MS/MS to identify interacting proteins .

- Molecular Docking (AutoDock Vina): Screen against protein databases (e.g., PDB) to prioritize targets. Validate with CRISPR-Cas9 knockout and phenotypic assays .

Q. How can contradictions in bioactivity data across assays be resolved?

Methodological Answer:

- Orthogonal Assays: Compare enzymatic (e.g., IC50) vs. cell-based (e.g., proliferation) results to rule out off-target effects .

- Structural Analysis: Solve co-crystal structures (CCP4 suite) to confirm binding modes or identify conformational changes .

- Stability Re-testing: Verify compound integrity during assays (e.g., LCMS post-incubation) .

Q. What crystallography methods determine its 3D structure and binding interactions?

Methodological Answer:

- Crystallization: Use vapor diffusion (e.g., 20% PEG 3350, 0.1 M HEPES pH 7.5) to grow single crystals .

- Data Collection: Synchrotron X-ray (λ = 0.9 Å), 100K temperature.

- Structure Solving: Process with MOSFLM (CCP4), refine with REFMAC5, and validate with Coot .

- Analysis: Report hydrogen bonding (e.g., imidazole-NH to active-site residues) and π-π stacking interactions.

Q. How to design in vivo pharmacokinetic studies for this compound?

Methodological Answer:

- Dosing: Administer intravenously (IV) or orally (PO) in rodent models (e.g., 10 mg/kg).

- Sampling: Collect plasma at 0, 1, 4, 8, 24h post-dose. Quantify via LC-MS/MS (LLOQ: 1 ng/mL).

- Parameters: Calculate t1/2, Cmax, AUC, and bioavailability (F%).

- Metabolite ID: Use high-resolution MS (HRMS) to detect phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.